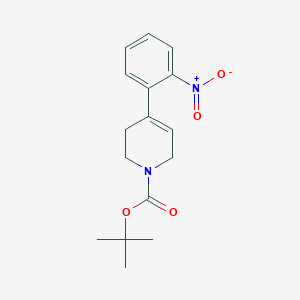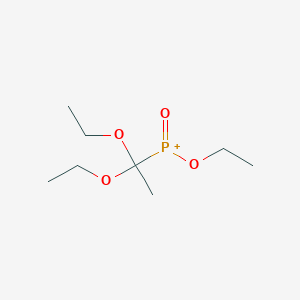![molecular formula C12H9ClN4 B8624661 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Méthodes De Préparation
The synthesis of 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 5-chloro-2-methyl-6-phenylpyrimidine-4-amine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or copper sulfate . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of inflammatory mediators like nitric oxide and tumor necrosis factor-α . Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and inhibiting the ERK signaling pathway .
Comparaison Avec Des Composés Similaires
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and ability to inhibit CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also exhibits anticancer properties and is used as a CDK2 inhibitor.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have been studied for their neuroprotective and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H9ClN4 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
5-chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c1-8-14-12-15-11(13)10(7-17(12)16-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
DDLARFYHNVHFDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C(=NC2=N1)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)


![N1-((1H-Benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine](/img/structure/B8624638.png)





